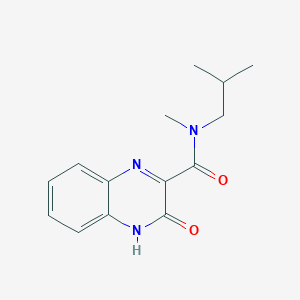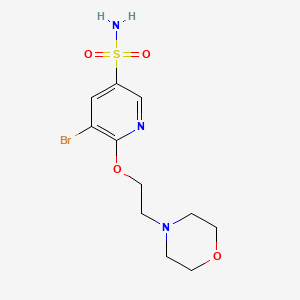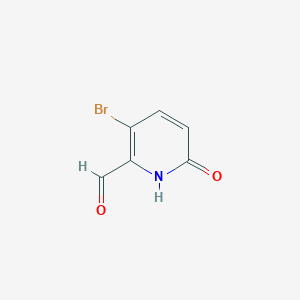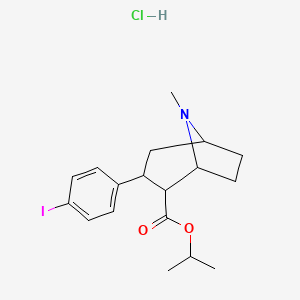
Cis,trans,trans-1,2,4-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis,trans,trans-1,2,4-trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a stereoisomer of trimethylcyclohexane, characterized by the specific arrangement of its methyl groups on the cyclohexane ring. This compound is part of the cycloalkane family and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane typically involves the hydrogenation of aromatic precursors such as mesitylene (1,3,5-trimethylbenzene). The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the desired stereochemistry of the product .
Análisis De Reacciones Químicas
Types of Reactions
Cis,trans,trans-1,2,4-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of any functional groups present in the compound to their corresponding reduced forms.
Substitution: Halogenation and other substitution reactions can occur, where hydrogen atoms are replaced by halogens or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Cis,trans,trans-1,2,4-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and conformational analysis of cycloalkanes.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets are being conducted.
Mecanismo De Acción
The mechanism of action of cis,trans,trans-1,2,4-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo conformational changes and interact with enzymes or receptors in biological systems. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,2,4-trimethyl-: This compound has similar structural features but different stereochemistry.
1,2,5-trimethylcyclohexane: Another isomer with different methyl group positions.
Cyclopentane, 1,2,4-trimethyl-: A related compound with a cyclopentane ring instead of cyclohexane.
Uniqueness
Cis,trans,trans-1,2,4-trimethylcyclohexane is unique due to its specific stereochemistry, which influences its physical and chemical properties. This uniqueness makes it valuable for studying stereochemical effects and conformational analysis in cycloalkanes .
Propiedades
Fórmula molecular |
C9H18 |
|---|---|
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
(1S,2R,4R)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
Clave InChI |
VCJPCEVERINRSG-HRDYMLBCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]([C@@H](C1)C)C |
SMILES canónico |
CC1CCC(C(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)
![[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13867807.png)

![Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate](/img/structure/B13867816.png)
![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)

![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)
![N-(3-imidazol-1-ylpropyl)-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13867852.png)

